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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor TG-100435, focusing on its

specificity against a panel of kinases. Due to the limited availability of comprehensive public

data on the broad kinase selectivity of TG-100435, this guide will focus on its known primary

targets and compare its potency with two other well-characterized multi-targeted kinase

inhibitors, Dasatinib and Bosutinib. This comparison aims to offer a valuable resource for

researchers evaluating TG-100435 for their specific research needs.

Introduction to TG-100435
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2] It has

demonstrated potent inhibitory activity against several members of the Src family kinases and

Abl kinase. Understanding the precise kinase selectivity profile of an inhibitor is crucial for

predicting its efficacy and potential off-target effects in preclinical and clinical studies.

Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of TG-100435, Dasatinib, and

Bosutinib against a selection of key tyrosine kinases. It is important to note that the available

data for TG-100435 is presented as inhibition constants (Ki), while the data for Dasatinib and

Bosutinib are a combination of IC50 and Ki values from various sources. Direct comparison

should be made with caution due to potential variations in assay conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1150180?utm_src=pdf-interest
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.medchemexpress.com/tg-100435.html
https://pubmed.ncbi.nlm.nih.gov/17371799/
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/product/b1150180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target TG-100435 (Ki, nM)
Dasatinib (IC50/Ki,
nM)

Bosutinib (IC50,
nM)

Src Family

Src 13 - 64[1][2] <1 1.2

Lyn 13 - 64[1][2] 1 8

Lck 13 - 64[1][2] 1.1 14

Yes 13 - 64[1][2] 0.8 4

Abl

Abl 13 - 64[1][2] <1 20

Other Kinases

EphB4 13 - 64[1][2] 4 43

JAK2 Data not available 11 >1000

FLT3 Data not available 22 >1000

Note: The Ki values for TG-100435 represent a range for the specified kinases. A

comprehensive IC50 profile against a wider kinase panel is not publicly available. Data for

Dasatinib and Bosutinib are compiled from various public sources and may have been

generated using different assay formats.

Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway involving Src family kinases and

Abl kinase, which are primary targets of TG-100435, Dasatinib, and Bosutinib. These kinases

play crucial roles in cell proliferation, survival, and migration.
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Simplified Src/Abl Signaling Pathway
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Simplified Src/Abl Signaling Pathway
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Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the specificity of

inhibitors like TG-100435. Below are detailed methodologies for two common types of kinase

assays.

Radiometric Kinase Assay
This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to

a substrate.

Workflow:

Radiometric Kinase Assay Workflow

1. Reaction Setup:
Kinase, Substrate, Inhibitor,

[γ-33P]ATP
2. Incubation 3. Spotting on

Membrane
4. Washing to Remove

Unincorporated ATP
5. Scintillation Counting

or Autoradiography
6. Data Analysis

(IC50 determination)

Click to download full resolution via product page

Radiometric Kinase Assay Workflow

Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g.,

Tris-HCl), MgCl2, and DTT.

Component Addition: In a microcentrifuge tube or a well of a microplate, add the kinase, the

specific peptide or protein substrate, and the test inhibitor (e.g., TG-100435) at various

concentrations.

Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and radiolabeled [γ-

³³P]ATP.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 30-60 minutes).
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose

membrane or filter paper that binds the substrate.

Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

Detection: Quantify the incorporated radioactivity using a scintillation counter or by exposing

the membrane to a phosphor screen followed by imaging.

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the

IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the

binding of an inhibitor to the kinase active site.

Workflow:

LanthaScreen™ Kinase Binding Assay Workflow

1. Reaction Setup:
Kinase-Europium Antibody,

Alexa Fluor™ Tracer, Inhibitor
2. Incubation 3. FRET Measurement

(Time-Resolved Fluorescence)
4. Data Analysis

(IC50 determination)

Click to download full resolution via product page

LanthaScreen™ Kinase Binding Assay Workflow

Protocol:

Reagent Preparation: Prepare solutions of the kinase tagged with an epitope (e.g., GST), a

europium-labeled anti-epitope antibody, an Alexa Fluor™-labeled kinase tracer (a

fluorescently labeled ATP-competitive inhibitor), and the test inhibitor at various

concentrations.
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Reaction Setup: In a microplate, combine the kinase, the europium-labeled antibody, and the

test inhibitor.

Tracer Addition: Add the Alexa Fluor™-labeled tracer to initiate the binding competition.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow the binding to reach equilibrium.

Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET)

signal using a plate reader. The FRET signal is generated when the europium-labeled

antibody and the Alexa Fluor™-labeled tracer are in close proximity, which occurs when the

tracer is bound to the kinase.

Data Analysis: The test inhibitor competes with the tracer for binding to the kinase, leading to

a decrease in the FRET signal. The IC50 value is determined by plotting the FRET signal

against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion
TG-100435 is a potent inhibitor of Src family kinases and Abl kinase. While a comprehensive

selectivity profile across the entire kinome is not publicly available, its known primary targets

overlap with those of Dasatinib and Bosutinib. The provided experimental protocols offer

standardized methods for researchers to independently assess the kinase selectivity of TG-
100435 and other inhibitors in their own laboratories. A broader understanding of the off-target

effects of TG-100435 will be crucial for its further development and application. Researchers

are encouraged to perform comprehensive kinase profiling to fully characterize its specificity

and potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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